molecular formula C4H2F5I B12110187 (E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene

(E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene

Cat. No.: B12110187
M. Wt: 271.95 g/mol
InChI Key: RGMOTVZOASYAQV-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2F5I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is commonly used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through several methods. One common approach involves the iodination of 3,3,4,4,4-pentafluorobut-1-ene using iodine and a suitable catalyst. The reaction typically occurs under mild conditions, with the iodine reacting with the double bond in the presence of a catalyst such as silver nitrate or copper(II) sulfate.

Industrial Production Methods: In industrial settings, the production of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.

    Addition Reactions: Halogens like chlorine or bromine, and hydrogen gas in the presence of a catalyst, are typical reagents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Products include 3,3,4,4,4-pentafluorobut-1-ene derivatives with different functional groups.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3,3,4,4,4-pentafluorobut-1-ene has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including fluoropolymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene involves its reactivity with various molecular targets. The iodine atom and the fluorinated carbon chain contribute to its unique reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products.

Comparison with Similar Compounds

    3,3,4,4,4-Pentafluorobut-1-ene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-Iodo-3,3,4,4,4-pentafluorobutane: Saturated version of the compound, with different reactivity and stability.

    3,3,4,4,4-Pentafluoro-1-butene: Similar structure but without the iodine atom, leading to different chemical properties.

Uniqueness: 1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C4H2F5I

Molecular Weight

271.95 g/mol

IUPAC Name

(E)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene

InChI

InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H/b2-1+

InChI Key

RGMOTVZOASYAQV-OWOJBTEDSA-N

Isomeric SMILES

C(=C/I)\C(C(F)(F)F)(F)F

Canonical SMILES

C(=CI)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.